1-(4-ethynylphenyl)-N-methylmethanamine
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Overview
Description
1-(4-Ethynylphenyl)-N-methylmethanamine is an organic compound characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to a methylmethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-ethynylphenyl)-N-methylmethanamine typically involves the Sonogashira coupling reaction. This reaction employs a palladium catalyst and a copper co-catalyst to form a carbon-carbon bond between a terminal alkyne and an aryl halide. The reaction is carried out under mild conditions, such as at room temperature, in aqueous media, and with a mild base .
Industrial Production Methods: Industrial production of this compound may involve large-scale Sonogashira coupling reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethynylphenyl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like halogens or nitro groups under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
1-(4-Ethynylphenyl)-N-methylmethanamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or ligand in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-(4-ethynylphenyl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic systems, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
- 1-(4-Ethynylphenyl)methanamine
- 1,3,5-Tris(4-ethynylphenyl)benzene
- Tetrakis(4-ethynylphenyl)methane
Uniqueness: 1-(4-Ethynylphenyl)-N-methylmethanamine is unique due to the presence of both an ethynyl group and a methylmethanamine group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(4-ethynylphenyl)-N-methylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-3-9-4-6-10(7-5-9)8-11-2/h1,4-7,11H,8H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPVLKDFJIKCFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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